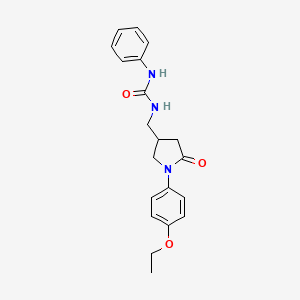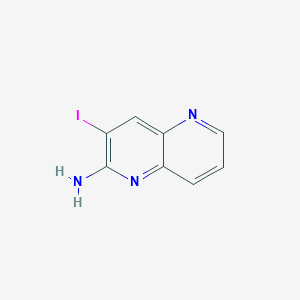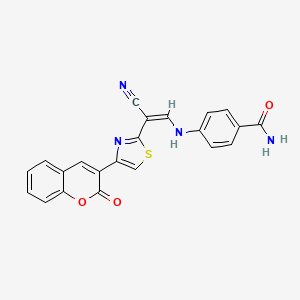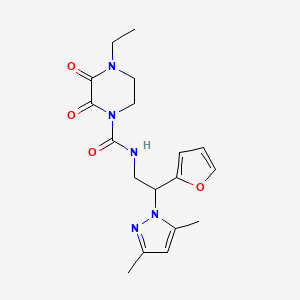
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include the formation of pyrrolidinone intermediates and subsequent functionalization. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates described in one study involves a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . This method could potentially be adapted for the synthesis of the target compound by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was determined using FT-IR, 1H-NMR, and mass spectrometry . Computational quantum chemical studies, such as density functional theory (DFT) calculations, can provide additional insights into the molecular structure, including the configuration around specific atoms and the stabilization energy .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their interactions with other molecules. For instance, the compound mentioned above was found to bind with B-DNA, indicating potential interactions with biological macromolecules . The kinetics and mechanism of transformation reactions of related compounds have also been studied, revealing the
Applications De Recherche Scientifique
Electrochromic Devices and Polymer Research
Electrochromic Polymers
Research on dithienylpyrroles-based electrochromic polymers demonstrates the potential of such compounds in developing high-contrast electrochromic devices. These materials exhibit significant changes in color upon electrical stimulation, suggesting applications in smart windows, displays, and adaptive camouflage materials (Su, Chang, & Wu, 2017).
Antimicrobial Agents
Thiazoles and Their Fused Derivatives
The study of thiazoles and their derivatives has shown antimicrobial activity against various bacterial and fungal isolates. Such compounds hold promise for the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Advanced Material Synthesis
X-ray Powder Diffraction in Material Synthesis
The characterization of advanced materials, such as the one used in the synthesis of anticoagulants like apixaban, emphasizes the role of X-ray powder diffraction in identifying and analyzing new compounds. This technique is crucial for the pharmaceutical industry and the development of new drugs (Wang, Suo, Zhang, Hou, & Li, 2017).
Herbicide Development
Phenylurea Herbicides
The crystal structure analysis of phenylurea herbicides has provided insights into the interactions that contribute to their herbicidal activity. Understanding these interactions can lead to the design of more effective herbicides with minimal environmental impact (Kang, Kim, Kwon, & Kim, 2015).
Pharmaceutical Research
Novel Triazolinone Derivatives as Herbicides
The design and synthesis of triazolinone derivatives highlight the ongoing search for novel herbicides. Such research not only contributes to agricultural sciences but also to the understanding of enzyme inhibition mechanisms relevant across various fields (Luo, Jiang, Wang, Chen, & Yang, 2008).
Mécanisme D'action
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific targets of this compound. Generally, indole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .
Propriétés
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRPDMYWFHEUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)
![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)

![methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine](/img/structure/B2525443.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2525445.png)
![N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2525446.png)
![N-(3-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2525448.png)
![(4,4-Difluorocyclohexyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2525450.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)

![4-benzamido-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B2525454.png)